molecular formula C10H13NO4S B092553 diethyl 2-methylthiazole-4,5-dicarboxylate CAS No. 18903-17-8

diethyl 2-methylthiazole-4,5-dicarboxylate

Cat. No.: B092553
CAS No.: 18903-17-8
M. Wt: 243.28 g/mol
InChI Key: AYIRUTZHPSMMAW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Contemporary Chemical and Biological Research

Thiazole derivatives are a cornerstone of modern medicinal chemistry and materials science due to their wide spectrum of biological activities and functional properties. bohrium.comwisdomlib.org The thiazole nucleus is an essential structural component in many biologically active compounds, including the naturally occurring vitamin B1 (Thiamine). nih.govsemanticscholar.org Its versatility is further demonstrated by its presence in blockbuster pharmaceuticals such as the antiretroviral drug Ritonavir and the non-steroidal anti-inflammatory drug Meloxicam. nih.govwikipedia.orgbohrium.com

The significance of these compounds stems from their diverse pharmacological profiles, which include:

Antimicrobial Activity : Many thiazole derivatives exhibit potent antibacterial and antifungal properties. nih.gov For instance, sulfathiazole (B1682510) is a well-known sulfa drug used to treat bacterial infections. bohrium.commdpi.com

Anticancer Properties : The thiazole scaffold is found in several clinically used anticancer drugs, such as Dasatinib and Ixabepilone. nih.gov Research has shown that certain thiazole derivatives can inhibit cancer cell proliferation and migration. acs.org

Anti-inflammatory Effects : Thiazole-containing compounds have been recognized for their anti-inflammatory capabilities. wisdomlib.orgresearchgate.net

Other Therapeutic Applications : The applications of thiazole derivatives extend to roles as antiretroviral, anticonvulsant, antihistaminic, and antithyroid agents. nih.govresearchgate.net

Beyond medicine, thiazole derivatives are integral to materials science, where they are used in the synthesis of dyes, photographic sensitizers, and vulcanizing accelerators. nih.govsemanticscholar.org Their unique electronic properties also make them promising candidates for the development of heterocyclic polymers with optoelectronic applications. The ability to modify the thiazole ring at various positions allows chemists to fine-tune the compound's properties, making it a fascinating scaffold for generating new molecules with improved potency and desired characteristics. bohrium.comnih.gov

Diethyl 2-methylthiazole-4,5-dicarboxylate as a Fundamental Building Block in Heterocyclic Chemistry

This compound is a key intermediate in organic synthesis, valued for its role as a versatile building block. Its structure, featuring a thiazole core with a methyl group at the 2-position and two diethyl carboxylate groups at the 4- and 5-positions, provides multiple reactive sites for further chemical modification.

The chemical properties of this compound are presented in the table below:

PropertyValue
CAS Number 18903-17-8
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
IUPAC Name diethyl 2-methyl-1,3-thiazole-4,5-dicarboxylate
Physical Form Liquid or Solid or Semi-solid
Purity Typically ≥97%

Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com

This compound serves as a precursor for a wide range of more complex heterocyclic molecules. Synthetic chemists utilize it in various reactions, including:

Substitution Reactions : The carbon atoms of the thiazole ring can undergo both electrophilic and nucleophilic substitution, allowing for the introduction of diverse functional groups.

Reduction : The thiazole ring can be reduced to form dihydrothiazole derivatives.

Oxidation : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Through these transformations, this compound is instrumental in constructing functionalized thiazoles for applications in pharmaceuticals and agrochemicals. For example, it can be a starting material for creating potential kinase inhibitors or novel antimicrobial agents.

Overview of Key Research Areas Pertaining to this compound and its Analogues

The research landscape for this compound and its analogues is diverse, primarily focusing on medicinal chemistry and materials science.

In medicinal chemistry , research is driven by the established biological significance of the thiazole ring. nih.gov Studies have demonstrated that this compound itself exhibits antiproliferative effects against various cancer cell lines in vitro. Its analogues are being investigated for a multitude of therapeutic targets. For instance, modifications of the core thiazole structure have led to the development of potent inhibitors of enzymes like acetylcholinesterase, which is relevant for Alzheimer's disease research. acs.org Furthermore, thiazole-fused quinazolinones, which are structural analogues, have been identified as effective inhibitors of kinases involved in neurodegenerative diseases. nih.gov

In materials science , the focus is on leveraging the electronic properties of the thiazole core. The compound is used in the synthesis of heterocyclic polymers that may possess valuable optoelectronic properties. A related area of research involves thiazolo[5,4-d]thiazoles, which are fused bicyclic analogues. These structures are electron-deficient, have high oxidative stability, and a rigid, planar geometry that facilitates intermolecular π–π overlap, making them highly promising building blocks for organic semiconductors used in plastic electronics and organic photovoltaics. rsc.org

The table below presents a selection of analogues and related compounds, highlighting the structural diversity and varied applications stemming from the thiazole framework.

Compound NameKey Structural Feature / DifferenceResearch Application / Significance
Diethyl 2-Methyl-1,3-Oxazole-4,5-DicarboxylateOxygen replaces sulfur in the five-membered ring (oxazole).Serves as a comparative compound in chemical studies.
Diethyl 2-Propylimidazole-4,5-DicarboxylateImidazole ring (two nitrogen atoms) instead of a thiazole ring.Used as a reference standard in cardiovascular drug impurity profiling.
Thiazolo[5,4-d]thiazole (B1587360)A fused bicyclic system of two thiazole rings.Building block for organic semiconductors in electronics and photovoltaics. rsc.org
4-Methylthiazole-5-carboxylic acidA precursor with a carboxylic acid group instead of two esters.Key intermediate for the synthesis of the antibiotic Cefditoren pivoxil. nih.govchemicalbook.com

This ongoing research underscores the fundamental importance of this compound and its derivatives as scaffolds for the discovery and development of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-1,3-thiazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-4-14-9(12)7-8(10(13)15-5-2)16-6(3)11-7/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIRUTZHPSMMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377704
Record name Diethyl 2-methyl-1,3-thiazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18903-17-8
Record name Diethyl 2-methyl-1,3-thiazole-4,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18903-17-8
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Reactivity and Chemical Transformations of Diethyl 2 Methylthiazole 4,5 Dicarboxylate

Reactions Involving the Ester Functionalities (e.g., hydrolysis, transesterification, amidation)

The two ethyl ester groups at the C4 and C5 positions are key sites for nucleophilic acyl substitution, enabling the conversion of the diester into a variety of other functional derivatives. These reactions are fundamental in modifying the compound's properties and for synthesizing more complex molecules.

Hydrolysis: The saponification of the ester groups can be achieved under basic or acidic conditions to yield the corresponding carboxylic acids. Basic hydrolysis, typically using aqueous sodium hydroxide or potassium hydroxide followed by acidification, converts the diester to 2-methylthiazole-4,5-dicarboxylic acid. This diacid can be a crucial intermediate for further synthetic steps. However, vigorous hydrolysis conditions, particularly under acid catalysis at high temperatures, may lead to subsequent decarboxylation, a common reaction for heterocyclic carboxylic acids. beilstein-journals.org Analogous diethyl dicarboxylates have been shown to be sensitive to harsh hydrolysis conditions, sometimes leading to decarboxylation as a side reaction. beilstein-journals.org

Transesterification: This process allows for the exchange of the ethyl groups of the esters with other alkyl or aryl groups by reacting the compound with a different alcohol under acidic or basic catalysis. rsc.org For example, treatment with methanol (B129727) and an acid catalyst would yield dimethyl 2-methylthiazole-4,5-dicarboxylate. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. rsc.org

Amidation: The ester functionalities can be converted into amides by reaction with ammonia or primary/secondary amines. This reaction, known as aminolysis, can be performed by heating the diester with the desired amine. The reaction can produce the mono-amide or the diamide depending on the stoichiometry and reaction conditions. A closely related compound, ethyl 4-methylthiazole-2:5-dicarboxylate, has been shown to react with hydrazine (B178648) hydrate to form the corresponding dihydrazide. rsc.org Similarly, its acid chloride can be converted to a series of diamides by reacting with primary and secondary amines. rsc.org

Table 1: Representative Reactions of Ester Functionalities
Reaction TypeReagentsProduct(s)General Conditions
Hydrolysis (Saponification)1. NaOH (aq) or KOH (aq) 2. H3O+2-methylthiazole-4,5-dicarboxylic acidHeating under reflux
TransesterificationMethanol (CH3OH), H+ catalystDimethyl 2-methylthiazole-4,5-dicarboxylateReflux in excess methanol
Amidation (Aminolysis)Ammonia (NH3) or RNH2 or R2NH2-methylthiazole-4,5-dicarboxamide (or N-substituted derivatives)Heating with amine
HydrazinolysisHydrazine hydrate (N2H4·H2O)2-methylthiazole-4,5-dicarbohydrazideRoom temperature or gentle heating rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Thiazole (B1198619) Nucleus

The aromatic character of the thiazole ring allows for substitution reactions, but its reactivity is heavily influenced by the substituents present.

Electrophilic Aromatic Substitution: In unsubstituted thiazole, computational studies and experimental data show that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.orgpharmaguideline.com However, in diethyl 2-methylthiazole-4,5-dicarboxylate, the presence of two strongly electron-withdrawing carboxylate groups at the C4 and C5 positions significantly deactivates the thiazole ring towards electrophilic aromatic substitution. These groups pull electron density out of the aromatic system, making it much less nucleophilic and therefore less reactive towards electrophiles like nitrating or halogenating agents. Electrophilic substitution, if it were to occur under very harsh conditions, would be difficult and may proceed at an alternative position or on a less deactivated part of the molecule, though this is generally unfavorable.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the thiazole ring is generally uncommon unless a good leaving group (such as a halide) is present at one of the ring carbon atoms. pharmaguideline.com The parent this compound lacks such a leaving group, making direct SNAr reactions unlikely. For SNAr to occur, the ring typically needs to be activated by electron-withdrawing groups, which are present in this molecule. However, without a leaving group to be displaced by a nucleophile, this reaction pathway is not readily accessible.

Derivatization and Further Functionalization of the Thiazole Ring System

Beyond simple substitution on the ring, the existing functional groups on this compound serve as handles for extensive derivatization.

The primary route for functionalization involves the chemical transformations of the ester groups as detailed in section 3.1. Conversion of the esters to carboxylic acids, amides, or hydrazides introduces new reactive sites. For instance, the resulting dicarboxylic acid can be converted to the di-acid chloride using reagents like thionyl chloride, creating a highly reactive intermediate for the synthesis of a wide array of amides and esters. rsc.org The carbohydrazide derivatives can be used in the synthesis of other heterocyclic systems, such as pyrazoles or oxadiazoles.

Another strategy for functionalizing the core thiazole ring, demonstrated in related systems, involves introducing a reactive tag. While not a direct reaction of the title compound, a sulfone moiety can be introduced onto a thiazole ring, which then acts as a versatile leaving group for SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. This highlights a potential, albeit indirect, pathway for the further functionalization of the thiazole nucleus following initial synthesis and modification.

Cycloaddition Reactions and their Synthetic Utility

The thiazole ring and its substituents can potentially participate in cycloaddition reactions, offering pathways to more complex fused-ring systems.

Thiazoles can undergo Diels-Alder [4+2] cycloaddition reactions, but due to the aromatic stability of the thiazole ring, these reactions generally require high temperatures or highly reactive dienophiles. wikipedia.org A notable reaction involves the cycloaddition of thiazoles with alkynes, such as dimethyl acetylenedicarboxylate (DMAD), a compound structurally similar to the ester portions of the target molecule. This reaction, typically occurring at elevated temperatures, is often followed by the extrusion of sulfur to yield a substituted pyridine. wikipedia.org

The C4=C5 double bond of the thiazole ring, activated by the two ester groups, could potentially act as a dienophile in a [4+2] cycloaddition with a suitable diene. More specialized cycloadditions, such as [3+2] cycloadditions involving thiazolium salts (formed by N-alkylation of the thiazole), have been reported to react with electron-deficient alkenes to generate fused heterocyclic systems. rsc.orgnih.gov This suggests that N-alkylation of this compound could generate a reactive thiazolium ylide intermediate capable of participating in such cycloadditions.

Table 2: Potential Cycloaddition Reactions and Utility
Reaction TypeReactant TypePotential ProductNotes
[4+2] Cycloaddition (Thiazole as Diene)Alkynes (e.g., DMAD)Substituted Pyridine (after S extrusion)Generally requires high temperatures due to ring aromaticity. wikipedia.org
[3+2] CycloadditionElectron-deficient alkenes or alkynesFused pyrrolo-thiazole derivativesRequires initial N-alkylation to form a reactive thiazolium salt. rsc.orgnih.gov

Transformations Involving the 2-Methyl Group

The methyl group at the C2 position of the thiazole ring exhibits significant reactivity due to the acidity of its protons. The electron-withdrawing nature of the thiazole ring acidifies the adjacent methyl protons, making them susceptible to deprotonation by a strong base.

Deprotonation of the 2-methyl group with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Hauser base, generates a nucleophilic carbanion. wikipedia.org This anion can then react with a variety of electrophiles, providing a powerful method for carbon-carbon bond formation and elaboration of the side chain at the C2 position.

Key transformations include:

Aldol-type Condensation: The carbanion can react with aldehydes and ketones in a condensation reaction to form β-hydroxyalkyl derivatives. Knoevenagel condensation between 2-methyl-thiazolo[4,5-b]pyrazines and various aldehydes has been reported, demonstrating the reactivity of the 2-methyl group on a related thiazole-fused system. nih.gov

Alkylation: Reaction of the lithiated intermediate with alkyl halides allows for the introduction of longer alkyl chains at the C2 position.

Acylation: Treatment with acyl chlorides or esters yields 2-acylmethylthiazole derivatives.

This reactivity makes the 2-methyl group a versatile handle for constructing a wide range of analogues with modified substituents at this position.

Design, Synthesis, and Structural Modifications of Diethyl 2 Methylthiazole 4,5 Dicarboxylate Analogues and Derivatives

Modifications at the 2-Position of the Thiazole (B1198619) Ring

One common strategy for modifying the 2-position involves the condensation of the 2-methyl group with various aldehydes. pharmaguideline.com This reaction, typically carried out in the presence of a base, leads to the formation of 2-styrylthiazole derivatives. While specific studies on diethyl 2-methylthiazole-4,5-dicarboxylate are not extensively detailed in the literature, the reactivity of the 2-methyl group in other thiazole systems is well-established. For instance, 2-methylthiazole (B1294427) readily undergoes condensation with aromatic aldehydes to yield the corresponding 2-(2-arylvinyl)thiazoles. This suggests that the 2-methyl group in this compound would be similarly reactive, providing a pathway to a diverse range of analogues.

Another approach to modifying the 2-position is through the synthesis of 2-arylthiazole derivatives. This can be achieved via the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone. By starting with different thioamides, a variety of substituents can be introduced at the 2-position. For example, the reaction of a substituted thiobenzamide (B147508) with diethyl 2-bromo-3-oxosuccinate would yield the corresponding diethyl 2-arylthiazole-4,5-dicarboxylate. mdpi.com

Furthermore, the 2-amino group in related 2-aminothiazole-4,5-dicarboxylate derivatives serves as a versatile handle for a range of chemical transformations. kau.edu.sagoogle.com Acylation, sulfonylation, and the formation of ureas and thioureas are common modifications that can be performed on the 2-amino group, leading to a wide variety of functionalized thiazole derivatives. kau.edu.sa

Table 1: Examples of Modifications at the 2-Position of the Thiazole Ring

Starting Material Reagents and Conditions Product Reference
2-Methylthiazole Aromatic aldehyde, base 2-Styrylthiazole derivative pharmaguideline.com
Substituted thiobenzamide Diethyl 2-bromo-3-oxosuccinate Diethyl 2-arylthiazole-4,5-dicarboxylate mdpi.com
Ethyl 2-amino-4-methylthiazole-5-carboxylate Acetic anhydride Ethyl 2-acetamido-4-methylthiazole-5-carboxylate kau.edu.sa

Variations of the Ester Groups at 4 and 5 Positions

The diethyl ester groups at the 4- and 5-positions of the thiazole ring are amenable to several transformations, most notably hydrolysis and transesterification, which allow for the synthesis of a variety of derivatives with different properties.

Hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a fundamental transformation. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification. google.com However, the selective monohydrolysis of symmetrical diesters can be challenging and often results in a mixture of the diacid, monoester, and starting diester. mdpi.com The resulting 2-methylthiazole-4,5-dicarboxylic acid is a key intermediate that can be converted into other derivatives, such as acid chlorides, which can then be reacted with various nucleophiles. nih.gov For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a related dicarboxylate, has been studied, revealing that under certain acidic conditions, hydrolysis can be accompanied by decarboxylation. beilstein-journals.orgbeilstein-journals.orgnih.gov

Transesterification is another important modification, allowing for the conversion of the ethyl esters to other alkyl esters. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base and is typically carried out in the presence of a large excess of the desired alcohol. For example, reacting this compound with methanol (B129727) in the presence of a suitable catalyst would yield dimethyl 2-methylthiazole-4,5-dicarboxylate. researchgate.net This process allows for the fine-tuning of properties such as solubility and volatility.

The ester groups can also be converted into amides by reaction with amines. This transformation typically proceeds via the dicarboxylic acid or its corresponding acid chloride. The resulting dicarboxamides introduce hydrogen bonding capabilities, which can significantly influence the intermolecular interactions and solid-state packing of the molecules.

Table 2: Examples of Variations of the Ester Groups

Starting Material Reagents and Conditions Product Reference
Diethyl dicarboxylate NaOH (aq), heat; then H+ Dicarboxylic acid google.com
Diethyl dicarboxylate R'OH, acid or base catalyst Dialkyl dicarboxylate masterorganicchemistry.comresearchgate.net
Dicarboxylic acid SOCl2; then R'R''NH Dicarboxamide nih.gov

Incorporation into Hybrid Molecular Architectures (e.g., thiazole-triazole conjugates)

The integration of the this compound core into larger, hybrid molecular structures is a promising strategy for the development of novel functional molecules. A notable example is the synthesis of thiazole-triazole conjugates. These hybrid molecules often exhibit interesting biological activities, owing to the combined pharmacophoric features of both the thiazole and triazole rings.

The synthesis of such conjugates can be achieved through multi-step reaction sequences. A common approach involves the conversion of the dicarboxylate to a dihydrazide, which can then be cyclized to form a bis-triazole derivative. For example, reaction of a dicarboxylic acid with thiosemicarbazide (B42300) can lead to the formation of thiadiazole or triazole moieties depending on the reaction conditions. nih.gov

In a different synthetic route, a key intermediate containing a thiazole moiety can be elaborated to include a triazole ring. For instance, a 2-substituted thiazole with a suitable functional group can be reacted with a triazole precursor. While direct examples starting from this compound are not prevalent in the literature, the general synthetic strategies for creating such hybrids are well-documented. These often involve click chemistry or the condensation of a hydrazine (B178648) derivative with a suitable carbonyl compound to form the triazole ring.

Development of Fused Thiazole Systems (e.g., Thiazolothiazoles)

The construction of fused thiazole systems from this compound and its derivatives represents an important avenue for creating novel heterocyclic compounds with extended π-systems. A prime example of such a fused system is thiazolo[5,4-d]thiazole (B1587360). These molecules are known for their rigid, planar structures and interesting electronic properties, making them suitable for applications in materials science. mdpi.com

The synthesis of thiazolo[5,4-d]thiazole derivatives can be achieved through various synthetic routes. One approach involves the reaction of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com A more direct route starting from a thiazole-4,5-dicarboxylate would likely involve the conversion of the ester groups into functionalities that can participate in a subsequent cyclization to form the second thiazole ring. For example, the dicarboxylic acid could be converted to a diamide, which upon treatment with a thionating agent like Lawesson's reagent, could potentially lead to the formation of the fused thiazolo[5,4-d]thiazole core.

The resulting thiazolo[5,4-d]thiazole-dicarboxylates can be used as building blocks for coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiazole rings, along with the carboxylate groups, can coordinate to metal ions, leading to the formation of extended, well-defined structures with potential applications in areas such as luminescence and gas storage. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-Styrylthiazole
Diethyl 2-bromo-3-oxosuccinate
Diethyl 2-arylthiazole-4,5-dicarboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate
Ethyl 2-(3-arylthioureido)-4-methylthiazole-5-carboxylate
2-Methylthiazole-4,5-dicarboxylic acid
Dimethyl 2-methylthiazole-4,5-dicarboxylate
Diethyl 2-(perfluorophenyl)malonate
Thiazolo[5,4-d]thiazole
Dithiooxamide

Structure Activity Relationship Sar Studies of Thiazole 4,5 Dicarboxylate Derivatives

Impact of Substituent Electronic and Steric Effects on Biological Activity

For instance, the introduction of an electron-donating group, like a methyl group, can increase the basicity and nucleophilicity of the thiazole (B1198619) ring. globalresearchonline.net Conversely, attaching a potent electron-withdrawing group, such as a nitro group, leads to a reduction in these properties. globalresearchonline.net SAR studies on various thiazole derivatives have demonstrated that both types of substituents can be beneficial for biological activity, depending on the specific target. In one study of pyrazole-thiazole hybrids, a methoxy (B1213986) group (electron-donating) led to higher antitumor activity than a halogen group (electron-withdrawing). ijper.org Another analysis showed that the presence of a hydroxyl group (-OH) at the meta-position of a phenyl ring substituent and a chloro group (-Cl) at the para-position enhanced antimicrobial activity, indicating a complex interplay of electronic effects. ijper.org

Steric factors, which relate to the size and shape of the substituents, also have a profound impact. Bulky groups can physically hinder the molecule from fitting into the binding site of a target protein, a phenomenon known as steric hindrance. However, they can also promote favorable interactions by positioning the molecule optimally. Research on substituted benzothioamides found that the formation of certain thiazole regioisomers was highly dependent on the steric and electronic characteristics of ortho-substituents on the phenyl ring. researchgate.net

In the development of c-Met kinase inhibitors, SAR optimization revealed that different substituents on a thiazole carboxamide scaffold significantly altered inhibitory potency. nih.gov The data in the table below illustrates how modifications to substituents (R) on a thiazole scaffold can impact the half-maximal inhibitory concentration (IC50) against a target like c-Met kinase.

CompoundSubstituent (R)Biological Activity (IC50 in nM)
51ah H9.26
51ak 4-Fluorophenyl3.89
51al 4-Chlorophenyl5.23
51am 3-Fluoro-4-methoxyphenyl2.54
51an 4-(Trifluoromethyl)phenyl3.73
This table is a representation of data found in medicinal chemistry studies where different functional groups are tested for their effect on biological potency. nih.gov

This data demonstrates that small changes, such as adding fluorine or a methoxy group to a phenyl ring, can lead to significant improvements in inhibitory activity. The compound 51am , with a 3-fluoro-4-methoxyphenyl group, was the most potent inhibitor, highlighting the nuanced effects of both electronics and sterics on molecular recognition. nih.gov

Conformational Analysis and its Correlation with Biological Potency

Studies on model compounds containing a thiazole-amino acid motif have shown that these structures tend to adopt a unique semi-extended β2 conformation. nih.gov This specific shape is stabilized by an intramolecular hydrogen bond between an N-H group and the nitrogen atom of the thiazole ring (N-H⋯NTzl). nih.gov This preferred conformation pre-organizes the molecule for binding, potentially enhancing its potency.

Pharmacophore Modeling and Ligand-Based Design for Thiazole Scaffold

Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. The thiazole ring is often considered a "privileged scaffold" because its structure can be readily modified to interact with a wide variety of biological targets. nih.gov

In the design of inhibitors for human lactate (B86563) dehydrogenase A (hLDHA), a key enzyme in tumor glycolysis, researchers identified crucial pharmacophore requirements. nih.gov The binding cavity of hLDHA is polar and cationic, meaning that effective inhibitors generally require a carboxylate functional group to interact favorably. nih.gov Based on this, a series of molecules were designed with a central thiazole scaffold, a carboxylate group, and two aromatic rings, leading to potent inhibitors. nih.gov The thiazole ring itself, being electron-rich, is often assumed to form favorable hydrogen bonding interactions with protein targets. nih.gov

Ligand-based design often employs strategies like pharmacophore merging, where key features from different active molecules are combined to create a new, potentially more potent hybrid compound. nih.gov This approach was used to develop novel c-Met kinase inhibitors by incorporating a thiazole carboxamide fragment into a known inhibitor scaffold. nih.govresearchgate.net This strategy aims to enhance efficacy and selectivity while potentially overcoming drug resistance. nih.gov The design vectors for thiazole-based molecules often involve:

Introducing or modifying substituents at various positions (C2, C4, C5).

Combining the thiazole core with other pharmacologically active fragments. ump.edu.pl

Creating fused heterocyclic systems to fix the molecule in a bioactive conformation. ump.edu.pl

Through these systematic SAR, conformational, and modeling studies, the thiazole-4,5-dicarboxylate scaffold continues to be a versatile and fruitful starting point for the development of new therapeutic agents.

Biological Activities and Molecular Mechanisms of Thiazole-4,5-dicarboxylate Derivatives

Thiazole derivatives, a prominent class of heterocyclic compounds, are integral to numerous biologically active molecules. The thiazole ring is a key pharmacophore found in various FDA-approved drugs and experimental therapeutic agents, demonstrating a wide array of biological activities including antimicrobial and anticancer properties. This article focuses on the biological activities and molecular mechanisms of thiazole-4,5-dicarboxylate derivatives, a specific subclass that has garnered significant interest for its therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations are frequently employed to predict molecular geometry, electronic properties, and spectroscopic behavior. researchgate.net Methods such as B3LYP combined with basis sets like 6-311G(d,p) have been successfully used for theoretical calculations on related thiazole structures, providing a reliable framework for analysis. researchgate.net

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electrical transport properties. scispace.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

While specific DFT calculations for diethyl 2-methylthiazole-4,5-dicarboxylate are not extensively detailed in published literature, data from structurally similar thiazole compounds can provide valuable insights into the expected electronic characteristics. For example, DFT studies on other substituted thiazoles illustrate the typical energy ranges for these frontier orbitals.

Table 1: Example Frontier Orbital Energies for a Structurally Related Thiazole Compound (5-acetyl-2,4-dimethylthiazole)
OrbitalEnergy (eV)
HOMO-6.65
LUMO-2.23
Energy Gap (ΔE)4.42

Data derived from a DFT study on a related thiazole compound to illustrate typical values. researchgate.net

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum is then compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. nih.gov

The analysis often involves a Potential Energy Distribution (PED) calculation, which clarifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. mdpi.com For thiazole derivatives, DFT helps in assigning the characteristic vibrations of the thiazole ring, the C=O stretching of the ester groups, and the various C-H vibrations of the methyl and ethyl substituents. Studies on analogous compounds, such as Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, have demonstrated excellent agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.netresearchgate.net

Table 2: Example Vibrational Frequency Assignments for a Related Thiazole Derivative
Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(C=O)~1710-1740Carbonyl stretch of the ester groups
ν(C=N)~1580-1620Thiazole ring stretch
ν(C-S)~650-750Thiazole ring stretch
ν(C-CH₃)~1370-1450Methyl group bending

Frequencies are approximate and based on general values for thiazole esters, as specific data for the title compound is not available.

From the computed HOMO and LUMO energies, several quantum chemical parameters can be derived to describe the global reactivity of a molecule. These reactivity descriptors help in predicting how the molecule will interact with other chemical species. Key parameters include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. Calculated as (I + A) / 2.

Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1/η).

Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons. Calculated as χ² / (2η).

These parameters provide a quantitative basis for understanding the molecule's propensity to engage in electrophilic or nucleophilic attacks.

Table 3: Global Reactivity Descriptors and Their Formulas
DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO) / 2Indicates the ability to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Indicates stability and resistance to deformation.
Electrophilicity Index (ω)χ² / (2η)Quantifies the electrophilic nature of a molecule.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their potential biological activity. Thiazole derivatives are frequently investigated via molecular docking due to their wide range of pharmacological activities. nih.gov

Molecular docking simulations can predict the binding mode of this compound within the active site of a biological target. The simulation places the ligand in various positions and conformations within the receptor's binding pocket and scores them based on a force field. The resulting optimal pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the carbonyl oxygen atoms of the ester groups).

Hydrophobic Interactions: Occurring between nonpolar regions, such as the methyl group or parts of the thiazole ring, and hydrophobic amino acid residues.

Pi-Pi Stacking: Potential interactions involving the aromatic thiazole ring.

Studies on similar thiazole-containing compounds have shown their ability to bind to various protein targets, including bacterial enzymes like penicillin-binding protein 4 (PBP4) and proteins implicated in cancer such as Rho6. nih.govnih.gov These studies provide a blueprint for how this compound might orient itself and interact with key amino acid residues in a binding site.

A primary output of molecular docking is an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). This value quantifies the strength of the interaction between the ligand and the receptor. A lower (more negative) binding energy typically indicates a more stable ligand-receptor complex and a higher predicted affinity.

While specific docking studies for this compound against particular targets are not widely reported, data from related thiazole derivatives highlight the utility of this approach. These studies compare the binding affinities of a series of compounds to identify those with the most favorable interactions.

Table 4: Example Binding Affinities of Thiazole Derivatives Against Protein Targets (Illustrative Data)
Thiazole Derivative TypeProtein TargetExample Binding Affinity (kcal/mol)Potential Application
Dihydrothiazole DerivativePBP4 of E. coli-6.5 to -7.5Antibacterial
Arylazothiazole ConjugateRho6 Protein-7.0 to -8.0Anti-cancer
Benzothiazole-Thiazole Hybridp56lck Enzyme-8.0 to -9.5Anti-cancer

Data is generalized from studies on related thiazole compounds to demonstrate the type of results obtained from molecular docking. nih.govnih.govbiointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a specific biological effect, QSAR models can be used to predict the activity of newly designed compounds, thereby prioritizing their synthesis and experimental testing.

In the context of thiazole derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. laccei.orgimist.maresearchgate.netresearchgate.netijpsr.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as topological, electronic, geometric, and physicochemical. imist.maresearchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly employed statistical methods to build the QSAR models. imist.ma

For instance, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in the inflammatory response, revealed a good correlation between the structural features and the inhibitory activity. laccei.org The developed model, using multiple linear regression, showed a correlation coefficient (R²) of 0.626, indicating a significant relationship between the descriptors and the biological activity. laccei.org Such models can guide the design of more potent anti-inflammatory agents.

Another QSAR study on 25 thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), a potential cancer target, demonstrated the predictive power of both MLR and ANN models. imist.maresearchgate.net The MLR model, which included descriptors such as molar refractivity (MR), the logarithm of the partition coefficient (LogP), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the Balaban index (J), yielded a correlation coefficient (R²) of 0.76 and a predictive R² for the test set of 0.78. imist.maresearchgate.net The ANN model showed even better performance with an R² of 0.98. imist.maresearchgate.net These findings highlight the importance of both steric and electronic properties in the inhibitory activity of these thiazole derivatives.

While no specific QSAR studies have been published for this compound, the methodologies and findings from studies on other thiazole derivatives provide a framework for how such an analysis could be approached. By calculating relevant molecular descriptors for this compound and related compounds with known biological activities, a predictive QSAR model could be developed to guide the synthesis of more potent analogues.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

Descriptor TypeDescriptor NameDescriptionPotential Relevance for this compound
Physicochemical LogP (Octanol-Water Partition Coefficient)Measures the hydrophobicity of a molecule.Influences membrane permeability and interaction with hydrophobic pockets of target proteins.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.Important for the fit of the molecule within a binding site.
Electronic ELUMO (Energy of the Lowest Unoccupied Molecular Orbital)Represents the ability of a molecule to accept electrons.Can be critical for interactions involving charge transfer with the biological target.
Topological Molecular Connectivity Index (e.g., 2χv)Describes the branching and connectivity of the molecule.Reflects the overall shape and size, which can affect binding affinity.
Shape Kier's Shape Index (e.g., κα3)Quantifies the shape of the molecule.Crucial for complementarity with the target's binding site.

This table is illustrative and based on general findings for thiazole derivatives.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformational Changes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the key interactions that stabilize the bound state.

For thiazole derivatives, MD simulations have been employed to investigate their interactions with various biological targets. For example, simulations have been used to study the stability of thiazole derivatives as inhibitors of the LasR protein in Pseudomonas aeruginosa, a target for quorum sensing inhibition. plos.orgnih.gov These studies have shown that specific thiazole compounds can form stable hydrogen bonds and π-π interactions within the active site of the LasR protein, leading to the disruption of its function. plos.orgnih.gov

In another study, MD simulations were performed on benzothiazole-thiazole hybrids as potential inhibitors of the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com The simulations helped to identify competitive inhibitors and revealed the structural features required for effective inhibition of the enzyme. biointerfaceresearch.com Similarly, MD simulations of hybrid chalcone-thiazole derivatives targeting DNA gyrase B have provided insights into the stable binding of these compounds to the enzyme, confirming the key interactions predicted by molecular docking. researchgate.net

MD simulations can also be used to study the conformational flexibility of both the ligand and the target protein upon binding. For instance, a study on novel thiazole derivatives as anti-biofilm agents against Candida albicans used MD simulations to confirm the stability of the ligand-protein complex with lanosterol (B1674476) 14α-demethylase. nih.gov The analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the simulation trajectories provided information on the stability and flexibility of the complex over time. nih.gov

Although specific MD simulation studies on this compound are not available in the current literature, this technique could be applied to understand its interaction with potential biological targets. By building a model of this compound bound to a target protein, MD simulations could predict the stability of the complex, identify key interacting amino acid residues, and reveal any conformational changes in both the ligand and the protein that are induced by binding. This information would be invaluable for the rational design of more effective derivatives.

Table 2: Key Parameters Analyzed in MD Simulations of Thiazole Derivatives

ParameterDescriptionSignificance for Ligand-Target Stability
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed structure at a given time and a reference structure.A stable RMSD value over time suggests that the ligand-protein complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom or residue from its average position during the simulation.Highlights the flexible regions of the protein and the ligand, which can be important for binding and function.
Radius of Gyration (Rg) Represents the compactness of the protein structure.Changes in Rg can indicate conformational changes (e.g., opening or closing of a binding pocket) upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time.Identifies key hydrogen bonding interactions that contribute to the stability of the complex.
Solvent Accessible Surface Area (SASA) Measures the surface area of the molecule that is accessible to the solvent.Changes in SASA can indicate how the ligand binding affects the exposure of different parts of the protein to the solvent.

This table is illustrative and based on general findings for thiazole derivatives.

Applications of Thiazole 4,5 Dicarboxylates Beyond Pharmaceuticals

Role as Versatile Intermediates in Complex Organic Synthesis

Diethyl 2-methylthiazole-4,5-dicarboxylate is a valuable building block in the field of organic synthesis. The thiazole (B1198619) ring, functionalized with ester groups at the 4 and 5 positions, provides multiple reactive sites that chemists can exploit to construct more elaborate molecular architectures. ontosight.ai This reactivity makes it a versatile intermediate for synthesizing a variety of thiazole derivatives. ontosight.ai

The compound's structure allows for a range of chemical transformations. The ester groups can be hydrolyzed, reduced, or converted to other functional groups, while the thiazole ring itself can participate in various reactions. This adaptability enables its use as a precursor for creating complex molecules, including those outside the pharmaceutical realm, such as agrochemicals and specialized polymers. The high reactivity of thiazole-4,5-dicarboxylic acid and its derivatives makes them versatile intermediates for synthesizing a wide array of compounds. ontosight.ai

Applications in Advanced Materials Science

The unique electronic and photophysical properties of the thiazole core have led to the exploration of thiazole-4,5-dicarboxylates in materials science. These compounds are used in the synthesis of heterocyclic polymers and other advanced materials with specific optoelectronic characteristics.

Thiazole derivatives are intrinsically fluorescent, a property stemming from their rigid, conjugated heterocyclic structure. mdpi.comchim.it This inherent luminescence is a key feature in natural compounds like luciferin, which is responsible for the light emission in fireflies. chim.it Researchers have harnessed this characteristic to develop synthetic fluorophores based on the thiazole core. chim.it

The fused thiazole system, thiazolo[5,4-d]thiazole (B1587360) (TTz), is a particularly promising structural motif for creating fluorescent materials. researchgate.netrsc.org This rigid, coplanar, and electron-deficient system possesses high oxidative stability and excellent photophysical properties. researchgate.netresearchgate.net By modifying the substituents on the thiazole-4,5-dicarboxylate backbone, the fluorescence properties can be tuned for specific applications, leading to the creation of novel fluorescent dyes and probes. chim.it The development of thiazolo[5,4-d]thiazole-based materials represents a compelling avenue for creating cost-effective, solid-state photonic and fluorescence-based optical devices. rsc.org

Thiazole-based organic semiconductors have garnered significant interest for their application in organic electronic devices over the past two decades. nih.gov The thiazole ring is an electron-accepting heterocycle, a property that is beneficial for creating high-performance organic semiconductors. researchgate.netnih.gov Fused systems like thiazolo[5,4-d]thiazole are particularly advantageous due to their rigid, planar structure which facilitates efficient intermolecular π–π overlap, a crucial factor for charge transport in electronic materials. researchgate.netrsc.org

These materials have been successfully incorporated into a variety of optoelectronic devices:

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives are used in the fabrication of OLEDs. mdpi.comresearchgate.net

Organic Photovoltaics (OPVs) / Solar Cells: The appealing electronic features of thiazole-containing molecules make them suitable for use in organic solar cells. mdpi.comresearchgate.netnih.gov

Organic Field-Effect Transistors (OFETs): Thiazole-based small molecules and polymers have demonstrated high performance in OFETs. nih.gov

The versatility and favorable electronic properties of thiazole-dicarboxylate derivatives continue to drive research into new materials for the next generation of plastic electronics. rsc.org

Device TypeThiazole MoietyKey Property
OLEDsThiazole, Thiazolo[5,4-d]thiazoleIntrinsic fluorescence, electron-accepting nature mdpi.comresearchgate.net
OPVsThiazole, Thiazolo[5,4-d]thiazoleElectron-accepting nature, high oxidative stability mdpi.comnih.govrsc.org
OFETsThiazole, Bithiazole, BenzobisthiazoleHigh charge carrier mobility nih.gov

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen and sulfur atoms within the thiazole ring, along with the oxygen atoms of the carboxylate groups, provide multiple coordination sites, making thiazole-4,5-dicarboxylates excellent candidates for ligands in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comrsc.org These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic linkers.

Thiazolo[5,4-d]thiazole-based ligands have been specifically used to create functional MOFs with remarkable characteristics. rsc.orgrsc.org These MOFs can exhibit:

Luminescence: The intrinsic fluorescence of the thiazole linker can be imparted to the MOF, creating materials suitable for chemical sensing and bioimaging. mdpi.comrsc.org

Porosity: The ordered structure of MOFs can create porous materials with high surface areas, useful for gas adsorption. researchgate.net

Magnetic Properties: Integration of thiazole ligands into MOFs can lead to interesting magnetic behaviors, including spin-crossover transitions. rsc.org

Researchers have synthesized various coordination polymers using thiazole-dicarboxylate linkers with different metal ions, such as lanthanides, to create 2D and 3D structures with specific luminescent properties. mdpi.com The design of new thiazole-based ligands is a promising strategy for developing advanced functional materials with tailored properties. rsc.orgresearchgate.net

Framework TypeLigand ExampleMetal IonApplication/Property
Coordination PolymerThiazolo[5,4-d]thiazole-2,7-dicarboxylateLanthanides (La, Ce, Nd, Sm, Eu, Gd)Luminescence mdpi.com
MOFThiazolo[5,4-d]thiazole bicarboxylateZirconium (Zr)Bioimaging (fluorescence) rsc.org
Coordination Polymer2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazoleZinc (Zn)Gas Adsorption (CO2) researchgate.net

Agrochemical Applications

The thiazole ring is a key structural component in various biologically active molecules, including those with applications in agriculture. This compound is explored as an intermediate in the synthesis of new agrochemicals. Its biological activity against plant pathogens and pests makes it a candidate for developing novel and more effective pesticides or herbicides.

Derivatives of thiazole carboxylic acids are utilized as building blocks in the formulation of crop protection products. chemimpex.comchemimpex.com For example, 2-methylthiazole-5-carboxylic acid is a key compound used in the creation of herbicides, highlighting the role of this chemical family in enhancing agricultural productivity and crop protection. chemimpex.com

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Routes for Diethyl 2-methylthiazole-4,5-dicarboxylate

The development of novel and efficient synthetic methodologies for this compound is a primary area of future research. While classical approaches such as the Hantzsch synthesis provide a fundamental route to the thiazole (B1198619) core, there is a growing need for more sustainable and atom-economical processes. numberanalytics.comnih.gov Future investigations are expected to focus on green chemistry principles to minimize the environmental impact of the synthesis. numberanalytics.com

Key areas for exploration include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields by providing uniform and efficient heating.

Catalyst Development: The exploration of novel catalysts, including biocatalysts and nano-catalysts, could lead to milder reaction conditions and enhanced selectivity. Chemoenzymatic one-pot multicomponent synthesis, for instance, has shown promise for other thiazole derivatives. nih.gov

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, making them an attractive option for the synthesis of this compound. numberanalytics.com

Solvent Selection: The use of greener solvents, such as ionic liquids or deep eutectic solvents, can reduce the reliance on volatile and often toxic organic solvents. numberanalytics.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Challenges
Microwave-Assisted Synthesis Reduced reaction times, higher yields, improved purity. Scale-up limitations, potential for localized overheating.
Ultrasound-Mediated Synthesis Enhanced reaction rates, milder conditions, improved mass transfer. Equipment costs, potential for radical formation.
Novel Catalysis (Biocatalysis, Nanocatalysis) High selectivity, mild reaction conditions, reusability of catalysts. nih.govCatalyst stability and cost, substrate specificity.
Flow Chemistry Improved safety and control, ease of scalability, integration of purification steps. numberanalytics.comInitial setup costs, potential for channel clogging.
Green Solvents Reduced environmental impact, potential for catalyst recycling, enhanced reaction rates. numberanalytics.comSolvent cost and recovery, compatibility with reagents.

Rational Design and Synthesis of Highly Selective and Potent Thiazole Derivatives

This compound serves as an excellent starting point for the rational design and synthesis of more complex and biologically active molecules. researchgate.net The two ester functionalities and the potential for modification of the methyl group provide ample opportunities for structural diversification. Future research in this area will likely focus on creating libraries of derivatives and evaluating their structure-activity relationships (SAR) to identify compounds with high selectivity and potency for specific biological targets. nih.govmdpi.com

Promising avenues for derivatization include:

Amide and Hydrazide Formation: Conversion of the ester groups into amides and hydrazides can introduce new hydrogen bonding capabilities and allow for the attachment of diverse substituents.

Modification of the 2-Methyl Group: The methyl group can be functionalized to introduce different alkyl or aryl groups, which can influence the lipophilicity and steric properties of the molecule.

Cyclization Reactions: The dicarboxylate functionality can be utilized in cyclization reactions to form fused heterocyclic systems, potentially leading to novel scaffolds with unique biological profiles.

The design of these new derivatives will be guided by the desire to enhance their interaction with specific biological targets, a common strategy in modern drug discovery. nih.gov

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the broader class of thiazoles is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, in-depth mechanistic studies on this compound and its derivatives are largely unexplored. researchgate.netnih.gov Future research must aim to elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

Key research questions to be addressed include:

Identification of Molecular Targets: Determining the specific enzymes, receptors, or other biomolecules that interact with these compounds is crucial.

Elucidation of Binding Modes: Understanding the nature of the interactions at the molecular level, such as hydrogen bonding, hydrophobic interactions, and covalent modifications, will provide insights into the basis of their activity.

Techniques such as X-ray crystallography, NMR spectroscopy, and various biochemical and cell-based assays will be instrumental in these investigations.

Integration of Advanced Computational Methodologies with Experimental Research

The integration of computational chemistry with experimental research offers a powerful approach to accelerate the discovery and optimization of novel thiazole derivatives. primescholars.comacs.org In silico methods can be employed to predict the properties of designed molecules, prioritize synthetic targets, and guide the interpretation of experimental results.

Future research should leverage a range of computational tools:

Molecular Docking: To predict the binding modes and affinities of derivatives with their biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the compounds with their biological activities.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complexes and to assess their stability. researchgate.netprimescholars.com

ADMET Prediction: To computationally evaluate the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives at an early stage of development.

The synergy between computational predictions and experimental validation will be key to the efficient design of new and more effective thiazole-based compounds. nih.gov

Development of Sustainable and Economically Viable Synthetic Strategies for Industrial Scale-Up

For any promising compound to have a real-world impact, the development of sustainable and economically viable synthetic strategies for its industrial-scale production is essential. numberanalytics.comnumberanalytics.com Future research in this area will need to address the challenges associated with transitioning from laboratory-scale synthesis to large-scale manufacturing.

Key considerations for industrial scale-up include:

Cost of Starting Materials: The availability and cost of the starting materials will significantly impact the economic viability of the process.

Process Safety and Efficiency: The development of safe, robust, and high-yielding synthetic processes is paramount.

Waste Minimization and Environmental Impact: Adherence to the principles of green chemistry to minimize waste and reduce the environmental footprint of the manufacturing process is a critical goal. nih.govafricanjournalofbiomedicalresearch.com

Purification and Quality Control: The development of efficient purification methods and robust analytical techniques to ensure the quality and purity of the final product is necessary.

The successful industrial scale-up of this compound or its derivatives will depend on a multidisciplinary approach that integrates synthetic chemistry, chemical engineering, and green chemistry principles.

Q & A

Q. What are the established synthetic routes for diethyl 2-methylthiazole-4,5-dicarboxylate?

The synthesis typically involves cyclocondensation reactions. For example:

  • Thiazole ring formation : Reacting ethyl 2-bromoacetate with thiourea derivatives under basic conditions can yield thiazole intermediates. A similar approach for ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate involves refluxing thiourea with ethyl bromoacetate in ethanol, followed by recrystallization (65% yield) .
  • Esterification : Carboxyl groups at positions 4 and 5 of the thiazole ring may be introduced via esterification of dicarboxylic acid precursors under acidic or catalytic conditions.

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the thiazole ring structure, methyl group (δ ~2.5 ppm), and ester carbonyl signals (δ ~165-170 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretching of esters) and ~1250 cm⁻¹ (C-S bond in thiazole) .
  • Mass Spectrometry (MS) : Exact mass (e.g., 243.07 g/mol for C₁₀H₁₃NO₄S) to verify molecular ion peaks and fragmentation patterns .

Example : For ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate, PubChem provides detailed spectral data (InChIKey: XQEZCVOBJUHHLW-UHFFFAOYSA-N) .

Q. What are the primary research applications of this compound?

  • Medicinal Chemistry : Serves as a precursor for bioactive thiazole derivatives, such as kinase inhibitors or antimicrobial agents .
  • Material Science : Used in synthesizing heterocyclic polymers with optoelectronic properties .
  • Organic Synthesis : Acts as a building block for functionalized thiazoles via cross-coupling or nucleophilic substitution reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates for cyclocondensation but may require careful temperature control to avoid side reactions .
  • Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve esterification efficiency. For example, thiourea reactions achieve 65% yield under reflux in ethanol .
  • Workup Strategies : Recrystallization from ethanol/water mixtures (1:1) enhances purity without significant yield loss .

Case Study : A 12-hour stirring period at room temperature after reflux improved crystallization efficiency for a related thiazole derivative, increasing yield by 15% .

Q. How can researchers resolve discrepancies in spectral data during characterization?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ChemDraw or Gaussian simulations). For example, ester carbonyl peaks deviating by >5 ppm may indicate incomplete esterification .
  • High-Resolution MS : Use HRMS to distinguish between isobaric species (e.g., C₁₀H₁₃NO₄S vs. C₉H₁₁NO₅S) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for silver-imidazole coordination polymers .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys predict feasible synthetic routes for novel derivatives (e.g., substituting the methyl group with halogens) .
  • Docking Studies : Molecular docking with target proteins (e.g., bacterial enzymes) identifies substituents that improve binding affinity. For example, fluorinated analogs of thiazole derivatives show enhanced antimicrobial activity .
  • DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to tailor optoelectronic applications .

Q. What safety protocols are critical when handling this compound?

  • Lab Equipment : Use fume hoods and explosion-proof reactors due to volatile solvents (e.g., ethanol or DMSO) .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates .
  • Waste Disposal : Neutralize acidic/byproduct residues before disposal, following institutional guidelines .

Q. How does the methyl group at position 2 influence the compound’s reactivity?

  • Steric Effects : The methyl group hinders nucleophilic attack at position 2, directing functionalization to positions 4 and 5 .
  • Electronic Effects : Electron-donating methyl groups stabilize the thiazole ring, increasing resistance to oxidative degradation .

Example : Methyl substitution in thiazole derivatives reduces hydrolysis rates by 40% compared to unsubstituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.